Tri(p-cumylphenyl) borate
Overview
Description
Tri(p-cumylphenyl) borate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a boron atom bonded to three p-cumylphenyl groups, making it a bulky and sterically hindered molecule. The presence of the cumyl groups enhances its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(p-cumylphenyl) borate typically involves the reaction of boron trihalides with p-cumylphenyl magnesium bromide or p-cumylphenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents. The reaction proceeds as follows:
Preparation of p-cumylphenyl magnesium bromide:
p-cumylphenyl bromide is reacted with magnesium in dry ether to form p-cumylphenyl magnesium bromide.Reaction with boron trihalide: The p-cumylphenyl magnesium bromide is then reacted with boron trihalide (e.g., boron trichloride) to form this compound.
The reaction conditions typically involve low temperatures to control the reactivity and prevent side reactions. The product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are handled in a controlled environment to prevent contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Tri(p-cumylphenyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The p-cumylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in dry solvents under an inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used for substitution reactions. The reactions are carried out in polar solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Substituted borates with various functional groups.
Scientific Research Applications
Tri(p-cumylphenyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also used as a catalyst in various reactions, including polymerization and cross-coupling reactions.
Medicine: Boron-containing compounds are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is used in the production of advanced materials, including polymers and ceramics. It is also used as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Tri(p-cumylphenyl) borate involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The bulky p-cumylphenyl groups provide steric hindrance, which can influence the selectivity and reactivity of the compound. The boron atom in this compound can form stable complexes with various substrates, facilitating their transformation into desired products.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, it is used in similar applications as Tri(p-cumylphenyl) borate.
Tri(phenyl)borane: A simpler analogue with less steric hindrance, used in organic synthesis and catalysis.
Tri(mesityl)borane: Another bulky borane compound with applications in catalysis and material science.
Uniqueness
This compound is unique due to the presence of the cumyl groups, which provide enhanced stability and reactivity. The steric hindrance from the cumyl groups can influence the selectivity of reactions, making it a valuable reagent in specific synthetic applications. Its ability to form stable complexes with various substrates also sets it apart from other borane compounds.
Properties
IUPAC Name |
tris[4-(2-phenylpropan-2-yl)phenyl] borate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45BO3/c1-43(2,34-16-10-7-11-17-34)37-22-28-40(29-23-37)47-46(48-41-30-24-38(25-31-41)44(3,4)35-18-12-8-13-19-35)49-42-32-26-39(27-33-42)45(5,6)36-20-14-9-15-21-36/h7-33H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTUIUGUZVVWEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2)(OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)(C)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071539 | |
Record name | Phenol, 4-(1-methyl-1-phenylethyl)-, triester with boric acid (H3BO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68443-37-8 | |
Record name | Phenol, 4-(1-methyl-1-phenylethyl)-, 1,1′,1′′-triester with boric acid (H3BO3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68443-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(1-methyl-1-phenylethyl)-, 1,1',1''-triester with boric acid (H3BO3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068443378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(1-methyl-1-phenylethyl)-, 1,1',1''-triester with boric acid (H3BO3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-(1-methyl-1-phenylethyl)-, triester with boric acid (H3BO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[p-(1-methyl-1-phenylethyl)phenol], triester with boric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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